Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium
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Overview
Description
Chromate(1-), (2-((4,5-dihydro-3-methyl-5-(oxo-kappaO)-1-phenyl-1H-pyrazol-4-yl)azo-kappaN1)benzoato(2-)-kappaO)(2-(hydroxy-kappaO)-5-(1,1-dimethylethyl)benzoato(2-)-kappaO)-, sodium is a complex organometallic compound It features a chromate ion coordinated with various organic ligands, including a pyrazole derivative and benzoate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the coordination of chromate ions with the organic ligands under controlled conditions. The reaction may proceed through the following steps:
Ligand Preparation: Synthesis of the organic ligands, such as the pyrazole derivative and benzoate groups, through standard organic synthesis techniques.
Coordination Reaction: Mixing the chromate salt with the prepared ligands in a suitable solvent, often under inert atmosphere to prevent oxidation or other side reactions.
Purification: Isolation and purification of the desired complex through techniques such as crystallization or chromatography.
Industrial Production Methods
Industrial production of such complex compounds may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation-Reduction: The chromate ion can participate in redox reactions, potentially altering its oxidation state.
Substitution: Ligands coordinated to the chromate ion can be substituted with other ligands under appropriate conditions.
Hydrolysis: The compound may hydrolyze in the presence of water, leading to the breakdown of the complex.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or hydrazine.
Solvents: Common solvents include water, ethanol, and acetone.
Major Products Formed
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to higher oxidation states of chromium, while substitution reactions may yield new complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Materials Science: It can be used in the synthesis of advanced materials with unique properties.
Biology and Medicine
Drug Development:
Biological Probes: Used in studying biological systems and interactions at the molecular level.
Industry
Pigments and Dyes: The compound’s chromate component may be used in the production of pigments and dyes.
Corrosion Inhibitors: Potential use in preventing corrosion in industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the chromate ion with various molecular targets. The chromate ion can participate in redox reactions, altering the oxidation state of other molecules. The organic ligands may also interact with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Chromate Complexes: Other chromate complexes with different ligands.
Pyrazole Derivatives: Compounds featuring pyrazole ligands coordinated to various metal ions.
Benzoate Complexes: Complexes with benzoate ligands coordinated to different metal ions.
Uniqueness
This compound is unique due to its specific combination of ligands and the chromate ion, which imparts distinct chemical and physical properties
Properties
CAS No. |
68227-17-8 |
---|---|
Molecular Formula |
C28H24CrN4NaO6 |
Molecular Weight |
587.5 g/mol |
IUPAC Name |
sodium;5-tert-butyl-2-oxidobenzoate;chromium(3+);2-[(3-methyl-5-oxido-1-phenylpyrazol-4-yl)diazenyl]benzoate |
InChI |
InChI=1S/C17H14N4O3.C11H14O3.Cr.Na/c1-11-15(16(22)21(20-11)12-7-3-2-4-8-12)19-18-14-10-6-5-9-13(14)17(23)24;1-11(2,3)7-4-5-9(12)8(6-7)10(13)14;;/h2-10,22H,1H3,(H,23,24);4-6,12H,1-3H3,(H,13,14);;/q;;+3;+1/p-4 |
InChI Key |
JMTAZVPKLURGHG-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=C1N=NC2=CC=CC=C2C(=O)[O-])[O-])C3=CC=CC=C3.CC(C)(C)C1=CC(=C(C=C1)[O-])C(=O)[O-].[Na+].[Cr+3] |
Origin of Product |
United States |
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